N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide
Description
N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin ring and a 2-methoxyethyl substituent. The dihydrodioxin moiety provides a rigid, electron-rich aromatic system, while the oxalamide backbone enables hydrogen bonding and structural versatility.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-18-5-4-14-12(16)13(17)15-9-2-3-10-11(8-9)20-7-6-19-10/h2-3,8H,4-7H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCZZNPPDOOUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The intermediate product is then reacted with 2-methoxyethylamine to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxalamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the dihydrobenzo[b][1,4]dioxin moiety.
Reduction: Reduced forms of the oxalamide group.
Substitution: Substituted oxalamide derivatives.
Scientific Research Applications
Therapeutic Potential
The compound exhibits significant potential as a therapeutic agent. Studies have indicated its efficacy in the development of drugs targeting various diseases, particularly those related to metabolic disorders and neurodegenerative conditions. For instance, derivatives of the compound have been synthesized and evaluated for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Synthesis and Derivatives
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide typically involves multi-step reactions starting from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine. The process includes the formation of oxalamide bonds through reactions with appropriate alkylating agents. Variants of this compound have been developed to enhance its biological activity and selectivity against target enzymes .
Case Studies
Several studies have reported on the synthesis and biological evaluation of oxalamide derivatives:
- A study synthesized various oxalamide compounds and tested their inhibitory effects on α-glucosidase and acetylcholinesterase. Results indicated that certain derivatives exhibited potent inhibition comparable to established drugs .
- Another case focused on the structure-activity relationship (SAR) of these compounds, identifying key structural features that enhance enzyme binding affinity and selectivity.
Potential Uses in Agrochemicals
Beyond medicinal applications, there is potential for utilizing this compound in agrochemical formulations. The compound's unique structure may provide properties suitable for herbicides or fungicides. Research into its efficacy against various plant pathogens could pave the way for its use in sustainable agriculture practices.
Synthesis Optimization
The industrial synthesis of this compound could benefit from advancements in continuous flow chemistry techniques. These methods allow for more efficient production processes with higher yields and reduced environmental impact compared to traditional batch synthesis.
Mechanism of Action
The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The oxalamide group can form hydrogen bonds with proteins, potentially inhibiting their function. The dihydrobenzo[b][1,4]dioxin moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Variations
The compound’s key structural differentiators include:
- Dihydrodioxin ring : Enhances π-π stacking and metabolic stability compared to simpler aromatic systems.
- Oxalamide linker: Provides two amide bonds, increasing hydrogen-bonding capacity versus mono-amide derivatives.
- 2-Methoxyethyl group : Balances hydrophilicity and steric bulk compared to bulkier substituents (e.g., pyridinyl or fluorophenyl groups).
Table 1: Structural and Physicochemical Comparisons
Key Differentiators and Implications
- Rigidity vs.
- Hydrogen-Bonding Capacity: Dual amide bonds in the target compound may enhance binding to polar residues in enzymes or receptors versus mono-amide pesticides .
- Synthetic Feasibility : The 2-methoxyethyl group simplifies synthesis compared to fluorinated or heteroaromatic substituents (e.g., compound 29’s fluoro-methoxy group requires halogenation steps) .
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as insights from recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group. Its molecular formula is , with a molecular weight of 409.5 g/mol . The unique structural features contribute to its biological activity and interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit limited antimicrobial activity against certain bacterial pathogens. For instance, studies on synthesized derivatives have shown some effectiveness in inhibiting microbial growth, although the results vary significantly based on the specific structure and substituents of the compounds .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Preliminary studies suggest that it may induce cytotoxic effects on various cancer cell lines. For example:
- Cell Line Testing : In vitro studies have demonstrated that derivatives of the compound can exhibit cytotoxicity against solid tumor cell lines such as HeLa and U87. The IC50 values (the concentration required to inhibit 50% of cell viability) for these compounds ranged from approximately 93.7 µM to 322.8 µM across different cell lines .
- Mechanism of Action : The anticancer activity is believed to be mediated through the modulation of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play critical roles in cancer progression and inflammation .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that certain derivatives can influence the release of inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
A series of studies have been conducted to elucidate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
